methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate
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Overview
Description
METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a combination of hydrazine, triazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Formation of the Triazole Derivative: The hydrazone intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Esterification: The final step involves the esterification of the product with methyl chloroacetate under basic conditions to yield METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and triazole moieties.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it back to the corresponding hydrazine and aldehyde.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include the corresponding oxides or hydroxylated derivatives.
Reduction: Products may include the original hydrazine and aldehyde components.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its hydrazine and triazole moieties are known to exhibit biological activity, which could be harnessed for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their antimicrobial and antifungal properties.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is likely to involve interactions with various molecular targets, including enzymes and receptors. The hydrazine moiety can act as a nucleophile, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (2Z)-2-[2-(4-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- **METHYL (2Z)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- **METHYL (2Z)-2-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Uniqueness
The uniqueness of METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE lies in the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H15N5O3S |
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Molecular Weight |
321.36 g/mol |
IUPAC Name |
methyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H15N5O3S/c1-18-8-14-17-13(18)22-11(12(19)21-3)16-15-9-4-6-10(20-2)7-5-9/h4-8,15H,1-3H3/b16-11- |
InChI Key |
WLNIRBRRTJJFEO-WJDWOHSUSA-N |
Isomeric SMILES |
CN1C=NN=C1S/C(=N\NC2=CC=C(C=C2)OC)/C(=O)OC |
Canonical SMILES |
CN1C=NN=C1SC(=NNC2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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